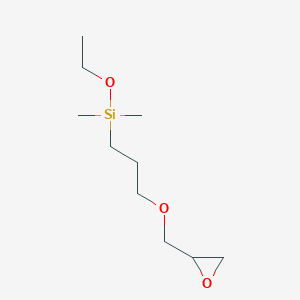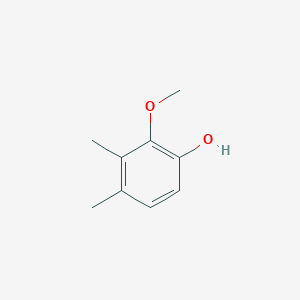
Cyclophenazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclophenazine hydrochloride is a chemical compound known for its pharmacological properties, particularly as an antagonist of dopamine receptors. It has been studied for its tranquilizing and anti-emetic actions, and its ability to potentiate the effects of anticholinergic compounds in inhibiting gastric secretion . The molecular formula of this compound is C23H28Cl2F3N3S, and it has a molecular weight of 506.455 Da .
Métodos De Preparación
The synthesis of cyclophenazine hydrochloride involves several steps, typically starting with the preparation of the core phenothiazine structure. The synthetic route generally includes:
Cyclization: The formation of the phenothiazine ring system through cyclization reactions.
Substitution: Introduction of the trifluoromethyl group and the piperazine moiety through substitution reactions.
Hydrochloride Formation: Conversion to the hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods often involve optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired product.
Análisis De Reacciones Químicas
Cyclophenazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the phenothiazine core.
Substitution: It undergoes substitution reactions, particularly at the nitrogen atoms in the piperazine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Cyclophenazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of phenothiazine derivatives and their chemical properties.
Biology: Its role as a dopamine receptor antagonist makes it valuable in neurobiological research.
Medicine: It has been investigated for its potential use in treating conditions like schizophrenia and nausea.
Industry: Its chemical stability and reactivity make it useful in the synthesis of other pharmacologically active compounds.
Mecanismo De Acción
The mechanism of action of cyclophenazine hydrochloride involves its interaction with dopamine receptors. By antagonizing these receptors, it inhibits dopamine-mediated neurotransmission, leading to its tranquilizing and anti-emetic effects. The molecular targets include D2 dopamine receptors, and the pathways involved are primarily related to the central nervous system .
Comparación Con Compuestos Similares
Cyclophenazine hydrochloride can be compared with other phenothiazine derivatives such as chlorpromazine and fluphenazine. While all these compounds share a similar core structure, this compound is unique due to its trifluoromethyl group, which enhances its pharmacological properties. Similar compounds include:
Chlorpromazine: Known for its antipsychotic effects.
Fluphenazine: Used in the treatment of chronic psychoses.
Thioridazine: Another antipsychotic with a different side effect profile.
This compound stands out due to its specific receptor affinity and the presence of the trifluoromethyl group, which contributes to its unique pharmacological profile.
Propiedades
Número CAS |
15686-74-5 |
|---|---|
Fórmula molecular |
C23H28Cl2F3N3S |
Peso molecular |
506.5 g/mol |
Nombre IUPAC |
10-[3-(4-cyclopropylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride |
InChI |
InChI=1S/C23H26F3N3S.2ClH/c24-23(25,26)17-6-9-22-20(16-17)29(19-4-1-2-5-21(19)30-22)11-3-10-27-12-14-28(15-13-27)18-7-8-18;;/h1-2,4-6,9,16,18H,3,7-8,10-15H2;2*1H |
Clave InChI |
PGFVMQPOOFLBBI-UHFFFAOYSA-N |
SMILES |
C1CC1N2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F.Cl.Cl |
SMILES canónico |
C1CC1N2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Ethyl-5-methyl-1H-benzo[d]imidazole](/img/structure/B95991.png)



![3-Bromo-2-nitro-benzo[b]thiophene](/img/structure/B95998.png)



![2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B96006.png)

![4-NITRO-[1,1'-BIPHENYL]-3-OL](/img/structure/B96009.png)
